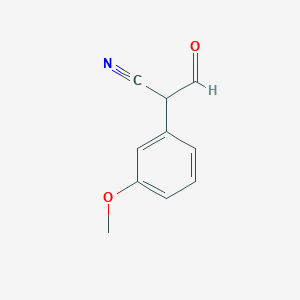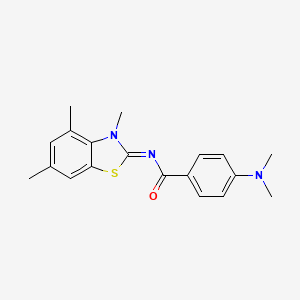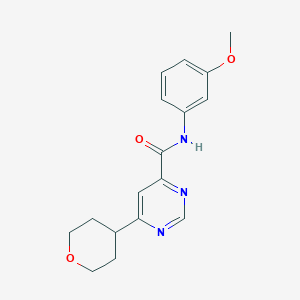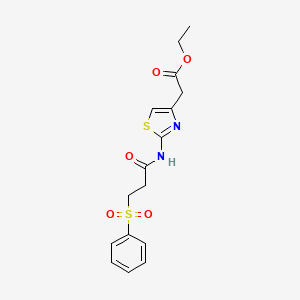
2-(3-Methoxyphenyl)-3-oxopropanenitrile
概要
説明
Synthesis Analysis
The synthesis of related compounds involves various reactions. For instance, “2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid” is derived from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesis process is characterized by spectroscopic techniques including FT-IR, 1H-NMR, 13C-NMR, and GC–MS .Molecular Structure Analysis
The molecular structure of related compounds like “2-(3-Methoxyphenyl)cyclohexanone” has been established using various spectroscopic techniques . Assignments are based on proton chemical shifts and peak patterns, carbon chemical shifts, HSQC (1 bond carbon to proton correlations), HMBC (2-4 bond carbon to proton correlations), and COSY (2-3 bond proton-proton correlations) spectra .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, Schiff bases derived from o-tolidine and different aromatic aldehydes undergo [2+5] cycloaddition reactions with maleic and phthalic anhydride to give corresponding [1,3]oxazepine-4,7-dione and [1,3]oxazepine-1,5-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, “2-(3-Methoxyphenyl)ethylamine” is a liquid with a refractive index of n20/D 1.538 (lit.), boiling point of 118-119 °C/6 mmHg (lit.), and density of 1.038 g/mL at 25 °C (lit.) .科学的研究の応用
Mn(OAc)3-Promoted Reactions
- A study by Deliomeroglu et al. (2012) in "Tetrahedron" investigated the reaction of alkenes with 3-(4-methoxyphenyl)-3-oxopropanenitrile in the presence of Mn(OAc)3. This process led to the formation of dihydrofuran derivatives, showcasing the compound's utility in creating specific regioisomers in organic synthesis (Deliomeroglu et al., 2012).
Organophosphorus Compounds
- Pedersen and Lawesson (1974) explored reactions involving 3-oxo esters and 3-oxo-amides, including those related to 2-(3-Methoxyphenyl)-3-oxopropanenitrile. Their work in "Tetrahedron" provided insights into producing derivatives like 3H-1,2-dithiole-3-thiones, contributing to the field of organophosphorus chemistry (Pedersen & Lawesson, 1974).
Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs
- A study by Kaping et al. (2016) in "Monatshefte für Chemie - Chemical Monthly" described an environmentally friendly synthesis method for pyrazolo[1,5-a]pyrimidine derivatives using 3-(4-Methoxyphenyl)-3-oxopropanenitrile. This research also highlighted the anti-inflammatory and anti-cancer potential of these compounds (Kaping et al., 2016).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on related compounds involve exploring their potential uses. For instance, enzymes are being used as highly selective and greener biocatalysts, and the full implementation of biocatalytic reactions on a large scale is a challenging task . The transition from batch to flow offers numerous advantages, and flow biocatalysis can produce valuable molecules for food, cosmetics, and pharmaceuticals in a more eco-friendly manner .
特性
IUPAC Name |
2-(3-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-5,7,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITHGEJVZFFXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

methanone](/img/structure/B2748579.png)

